7-Hydroxychlorpromazine

Neuropharmacology Dopaminergic neurons Antipsychotic activity

Quantifying chlorpromazine metabolites risks isomer cross-reactivity that invalidates pharmacokinetic data. 7-Hydroxychlorpromazine (CAS 2095-62-7) is the pharmacologically active 7-hydroxy isomer-distinct from inactive sulfoxide and 8-hydroxy variants. • Reverses amphetamine-induced A10 dopaminergic neuron inhibition; elevates plasma prolactin, confirming D2 receptor pathway engagement. • Essential reference standard for LC-MS/MS therapeutic drug monitoring, clinical toxicology, and metabolic fate studies. • Superior brain penetration vs. 8-hydroxy isomer; supplied at ≥98% HPLC purity for reliable calibration and isomer-resolved quantitation.

Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
CAS No. 2095-62-7
Cat. No. B195717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxychlorpromazine
CAS2095-62-7
Synonyms7-hydroxychlorpromazine
7-hydroxychlorpromazine monohydrochloride
Molecular FormulaC17H19ClN2OS
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3
InChIKeyHICFFJZGXWEIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxychlorpromazine: Active Metabolite & Analytical Reference


7-Hydroxychlorpromazine (CAS 2095-62-7) is a pharmacologically active, hydroxylated metabolite of the first-generation phenothiazine antipsychotic chlorpromazine [1]. With a molecular formula of C₁₇H₁₉ClN₂OS and a molecular mass of 334.86 g/mol, this compound is produced in vivo via hepatic cytochrome P450-mediated oxidation [1]. It serves as a critical analytical reference standard for LC-MS/MS and HPLC workflows in clinical toxicology, therapeutic drug monitoring, and pharmacokinetic studies .

Product identity Active 7-hydroxy metabolite reference standard for chlorpromazine
Analytical workflow LC-MS/MS and HPLC quantification in research plasma matrices
Differentiator Distinguishes active metabolite from inactive sulfoxide and other hydroxylated isomers

7-Hydroxychlorpromazine: Critical Distinctions from Other Metabolites


Chlorpromazine (CPZ) is extensively metabolized into a complex array of compounds, including 7-hydroxychlorpromazine (7-OH-CPZ), chlorpromazine sulfoxide (CPZSO), N-monodesmethylchlorpromazine, and various other hydroxylated derivatives [1]. These metabolites exhibit profoundly different pharmacological profiles. For instance, while 7-OH-CPZ retains antipsychotic-like activity and effectively reverses amphetamine-induced neuronal depression, CPZSO is 50–100 times less potent in this regard [2]. Similarly, 7-OH-CPZ significantly elevates plasma prolactin levels, whereas 8-hydroxychlorpromazine, 7,8-dihydroxychlorpromazine, and CPZSO have no effect [3]. Therefore, substituting 7-OH-CPZ with chlorpromazine or another metabolite in research or analytical workflows would yield invalid results. The specific quantitative evidence below underscores the necessity of procuring the precise 7-hydroxy isomer for reliable scientific outcomes.

Target Compound
Why Substitution May Compromise Results
7-Hydroxychlorpromazine
Chlorpromazine sulfoxide exhibits substantially lower dopaminergic activity; may not replicate functional assay responses
7-Hydroxychlorpromazine
8-Hydroxychlorpromazine shows different prolactin response and brain penetration profile; isomer-specific effects may shift
7-Hydroxychlorpromazine
Unlabeled parent chlorpromazine cannot resolve metabolite-specific quantification; co-elution risks in LC-MS/MS methods

Evidence: 7-Hydroxychlorpromazine vs. Analogs


Amphetamine-Induced Dopaminergic Inhibition Reversal

In a head-to-head study using single-unit recordings of rat ventral tegmental area (A10) dopaminergic neurons, 7-hydroxychlorpromazine (7-OH-CPZ) and chlorpromazine (CPZ) demonstrated comparable potency in reversing amphetamine-induced neuronal depression [1]. This contrasts starkly with chlorpromazine sulfoxide (CPZSO), which is 50–100 times less potent in the same assay [1]. This functional distinction provides a strong basis for predicting antipsychotic efficacy and is directly relevant for studies on dopaminergic signaling and schizophrenia models.

Amphetamine-Induced Inhibition Reversal
Head-to-head
Equivalent to CPZ; ~50–100× more potent than CPZSO in reversing amphetamine depression of A10 dopaminergic neurons
Supports active dopaminergic modulation; distinguishes from inactive sulfoxide
Single-unit recording in rat VTA; small equivalent doses
Neuropharmacology Dopaminergic neurons Antipsychotic activity

In Vivo Prolactin Elevation

A comparative in vivo study assessed the capacity of chlorpromazine (CPZ) and six of its metabolites to increase plasma prolactin levels in male rats [1]. Intramuscular administration of 7-hydroxychlorpromazine produced increases in plasma prolactin that were equivalent to those produced by chlorpromazine [1]. In sharp contrast, 8-hydroxychlorpromazine, 7,8-dihydroxychlorpromazine, 7-methoxychlorpromazine, and chlorpromazine sulfoxide had no effect on plasma prolactin, even at a five-fold higher dose (25 mg/kg) [1]. This functional response is a direct correlate of in vivo dopamine D2 receptor blockade.

In Vivo Prolactin Elevation
Head-to-head
Equivalent prolactin increase to CPZ at 5 mg/kg i.m.; 8-OH-CPZ, 7,8-diOH-CPZ, 7-MeO-CPZ, CPZSO no effect even at 25 mg/kg
In vivo biomarker of dopamine D2 receptor blockade context
Male rat model; intramuscular administration
Endocrinology Dopamine receptor antagonism In vivo pharmacology

Striatal Homovanillic Acid Levels

In a comparative study using the isolated perfused rat brain, both 7-hydroxychlorpromazine (7-OH-CPZ) and chlorpromazine (CPZ) significantly increased striatal levels of the dopamine metabolite homovanillic acid (HVA), a marker of increased dopamine turnover [1]. However, chlorpromazine appeared to be more active, indicating a quantitative difference in their effects on dopamine metabolism [1]. Other tested metabolites, including 8-hydroxychlorpromazine, 3,7-dihydroxychlorpromazine, and chlorpromazine sulfoxide, produced no clear effects [1].

Striatal Homovanillic Acid Levels
Head-to-head
7-OH-CPZ increased HVA; less active than CPZ; 8-OH-CPZ, 3,7-diOH-CPZ, CPZSO showed no clear effects
Quantitative measure of striatal dopamine turnover modulation
Isolated perfused rat brain; 10 µM for 30 min
Neurochemistry Dopamine turnover Ex vivo models

Reversal of Apomorphine Inhibition of Tyrosine Hydroxylase

The effects of chlorpromazine (CPZ) and its metabolites on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase (TH) activity were investigated [1]. Both 7-hydroxychlorpromazine (7-OH-CPZ) and nor1-chlorpromazine, like CPZ itself, reversed this inhibition [1]. In contrast, the sulfoxide derivatives nor1-chlorpromazine sulfoxide and nor2-chlorpromazine sulfoxide were completely inactive [1]. Furthermore, 6-hydroxychlorpromazine also reversed the inhibition but was less potent than 7-OH-CPZ or CPZ [1].

Tyrosine Hydroxylase Activity Reversal
Head-to-head
Synaptosomal TH assay: 7-OH-CPZ reversed apomorphine inhibition; sulfoxide derivatives completely inactive
Differentiates presynaptic active metabolites for catecholamine synthesis studies
In vitro synaptosomal preparation
Enzymology Dopamine synthesis Presynaptic regulation

Brain Penetration and Tissue Accumulation

The time course of physiological disposition and tissue accumulation of ³H-labeled 7-hydroxychlorpromazine (7-OH-CPZ) and 8-hydroxychlorpromazine (8-OH-CPZ) was examined in rats [1]. The study found that 8-OH-CPZ decays at a slower rate and shows a greater degree of accumulation in tissues upon repeated dosing than does 7-OH-CPZ [1]. Critically, 7-OH-CPZ enters the brain to a greater extent than the 8-hydroxy isomer [1]. Both compounds distribute uniformly within the brain [1].

Brain Penetration & Tissue Accumulation
Head-to-head
7-OH-CPZ: higher brain entry, lower accumulation upon repeated dosing. 8-OH-CPZ: slower decay, greater tissue accumulation
Supports acute CNS effect studies with lower accumulation risk
In vivo rat study; single and repeated ³H-labeled doses
Pharmacokinetics Tissue distribution Blood-brain barrier

7-Hydroxychlorpromazine Applications


Preclinical Antipsychotic & Dopamine Studies

7-Hydroxychlorpromazine is the optimal choice for in vivo and ex vivo studies investigating the neurochemical basis of antipsychotic action. Its demonstrated ability to reverse amphetamine-induced inhibition of A10 dopaminergic neurons [1] and to elevate plasma prolactin [2] makes it a potent tool for probing dopamine D2 receptor-mediated pathways. These properties distinguish it from inactive metabolites like chlorpromazine sulfoxide and 8-hydroxychlorpromazine [1][2].

LC-MS/MS Analytical Reference Standard

As a primary metabolite of chlorpromazine, 7-Hydroxychlorpromazine is an essential analytical reference standard for developing and validating quantitative LC-MS/MS methods [3]. Its use is critical for therapeutic drug monitoring (TDM), clinical toxicology, and pharmacokinetic studies to ensure accurate quantitation and to differentiate it from co-eluting isomers and other metabolites .

Dopamine Synthesis & Presynaptic Autoreceptor Studies

Researchers investigating the regulation of tyrosine hydroxylase (TH) activity and presynaptic dopamine autoreceptor function should select 7-Hydroxychlorpromazine for its specific activity in reversing apomorphine-induced TH inhibition [4]. Its consistent activity in this presynaptic model distinguishes it from sulfoxide derivatives, which are inactive [4], providing a more targeted tool for this specific mechanistic inquiry.

Phenothiazine Pharmacokinetics & Metabolism

7-Hydroxychlorpromazine is indispensable for comprehensive studies of chlorpromazine metabolism. Its distinct pharmacokinetic profile, including greater brain penetration compared to the 8-hydroxy isomer [5], makes it a key analyte for assessing metabolic fate, tissue distribution, and the contribution of active metabolites to the overall pharmacological effect of chlorpromazine treatment [3].

Application
Selection Property
Validation Focus
Dopamine D2 receptor pathway studies
Metabolite standard with confirmed dopaminergic activity
Assay-response context vs. inactive metabolite controls (e.g., CPZSO, 8-OH-CPZ)
Bioanalytical method development for chlorpromazine metabolite profiling
High-purity 7-hydroxy metabolite reference standard
Chromatographic resolution from co-eluting isomers and sulfoxide in research plasma matrices
Tyrosine hydroxylase regulation and presynaptic autoreceptor research
Functional activity in synaptosomal TH assay
Differentiation from inactive sulfoxide derivatives; catecholamine synthesis endpoint context
Chlorpromazine metabolism and CNS tissue distribution studies
Distinct brain penetration profile vs. other hydroxylated metabolites
Tissue accumulation monitoring and metabolic fate assessment in model systems

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